Product packaging for [9,9'-Bianthracene]-10-carbaldehyde(Cat. No.:CAS No. 77802-21-2)

[9,9'-Bianthracene]-10-carbaldehyde

Cat. No.: B13132661
CAS No.: 77802-21-2
M. Wt: 382.5 g/mol
InChI Key: BOWPKRAUTREVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[9,9'-Bianthracene]-10-carbaldehyde is a specialized organic compound that serves as a valuable building block in materials science and supramolecular chemistry research. Its structure, featuring a biaryl linkage at the 9,9'-positions of the anthracene units and a formyl functional group, makes it a versatile precursor for constructing complex molecular architectures . This compound is of significant interest in the development of organic electronic materials. Researchers can utilize the aldehyde group to create novel derivatives through condensation reactions, enabling the fine-tuning of optical and electronic properties for potential application in organic light-emitting diodes (OLEDs) and semiconductors . The bianthracene core is known to contribute to favorable photophysical characteristics, which can be modified by the introduction of different substituents via the carbaldehyde functionality. In supramolecular chemistry, this compound can be used to study self-assembly processes. The molecule can form co-crystals with various organic ligands, where interactions such as hydrogen bonding can lead to the formation of one-dimensional or layered structures . Studying these assemblies helps researchers understand and design new functional crystalline materials with tailored properties. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H18O B13132661 [9,9'-Bianthracene]-10-carbaldehyde CAS No. 77802-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77802-21-2

Molecular Formula

C29H18O

Molecular Weight

382.5 g/mol

IUPAC Name

10-anthracen-9-ylanthracene-9-carbaldehyde

InChI

InChI=1S/C29H18O/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-18H

InChI Key

BOWPKRAUTREVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 9,9 Bianthracene 10 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule, [9,9'-Bianthracene]-10-carbaldehyde, reveals two logical points for disconnection. These disconnections inform the primary forward-synthetic strategies, which involve either building the bianthracene core first followed by functionalization, or assembling the core from pre-functionalized anthracene (B1667546) units.

Approaches to the Bianthracene Core Formation

The most apparent disconnection is at the C9-C9' bond that links the two anthracene moieties. This bond is central to the bianthracene scaffold. Cleaving this bond retrosynthetically yields two anthracene synthons. In a forward synthesis, this translates to a coupling reaction between two appropriately activated anthracene precursors. Key strategies for this transformation include transition-metal-catalyzed cross-coupling reactions, such as the Ullmann and Suzuki-Miyaura couplings, which are adept at forming aryl-aryl bonds. wikipedia.orgsandiego.edu

Strategies for Introduction of the Formyl Moiety

The second strategic disconnection involves the C10-C(H)O bond of the formyl group. This suggests two divergent synthetic possibilities:

Late-Stage Formylation: This approach involves first synthesizing the 9,9'-bianthracene (B94274) scaffold and then introducing the aldehyde functionality in a subsequent step. This would typically be achieved through an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction, which is known to be effective for formylating electron-rich aromatic systems like anthracene. chemistrysteps.comnrochemistry.com The challenge in this route lies in achieving the desired regioselectivity at the 10-position of the bianthracene core.

Convergent Synthesis: This strategy relies on the use of an anthracene precursor that already contains the formyl group (or a protected equivalent). For instance, one could envision coupling a 9-haloanthracene with a 9-anthracenyl-10-carbaldehyde derivative (potentially as a boronic acid or ester). This approach offers better control over the position of the formyl group but requires the synthesis of more complex, functionalized starting materials.

Precursor Synthesis and Elaboration

The success of any synthetic route to the target molecule hinges on the efficient preparation of key precursors, including the bianthracene scaffold itself and various functionalized anthracene building blocks.

Synthesis of 9,9'-Bianthracene Scaffolds

The formation of the 9,9'-bianthracene core is a critical step that can be accomplished through several methods, each with distinct advantages.

Ullmann Coupling: A classic method for synthesizing symmetrical biaryls, the Ullmann reaction involves the copper-mediated coupling of aryl halides. wikipedia.orgorganic-chemistry.org In this context, the self-coupling of 9-bromoanthracene (B49045) using copper bronze at elevated temperatures can yield 9,9'-bianthracene. sciencemadness.org While effective, traditional Ullmann conditions are often harsh and may not be suitable for substrates with sensitive functional groups. wikipedia.org The mechanism is believed to involve the formation of an organocopper intermediate. operachem.com

Suzuki-Miyaura Coupling: As one of the most versatile methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura reaction offers a milder and more functional-group-tolerant alternative. sandiego.edunih.govrsc.org The synthesis could proceed via the coupling of 9-bromoanthracene with 9-anthraceneboronic acid or its esters. This reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Reductive Dimerization: An alternative route involves the reductive coupling of anthraquinone. A one-pot synthesis has been reported using tin granules and fuming hydrochloric acid in glacial acetic acid, proceeding through a sequence of Clemmensen reduction, Pinacol coupling, and elimination to form the bianthracene core. sciencemadness.org

Comparison of Synthetic Methods for 9,9'-Bianthracene Core
MethodTypical ReactantsCatalyst/ReagentKey Features
Ullmann Coupling9-BromoanthraceneCopper (Cu) powder or saltsClassic method; often requires high temperatures; suitable for symmetrical coupling. wikipedia.orgjk-sci.com
Suzuki-Miyaura Coupling9-Bromoanthracene, 9-Anthraceneboronic acidPalladium (Pd) catalyst, Base (e.g., K₂CO₃)Mild conditions; high functional group tolerance; versatile for cross-coupling. sandiego.eduyoutube.com
Reductive DimerizationAnthraquinoneTin (Sn), Hydrochloric acid (HCl)One-pot procedure from a readily available starting material. sciencemadness.org

Functionalization of Anthracene Precursors

The synthesis of functionalized anthracene derivatives is essential for building the target molecule, particularly for convergent strategies.

9-Bromoanthracene: This is a key precursor for coupling reactions. It is commonly synthesized by the bromination of anthracene. A standard laboratory procedure involves reacting anthracene with N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride. rsc.orgchemistry-online.com This reaction proceeds via a radical mechanism to selectively introduce a bromine atom at the reactive 9-position. chemistry-online.com 9-Bromoanthracene is a versatile intermediate for further transformations, including lithiation and metal-catalyzed couplings. guidechem.com

Anthracene-9-carbaldehyde: This compound is a crucial building block for convergent approaches and a model for direct formylation reactions. It is most commonly prepared via the Vilsmeier-Haack formylation of anthracene. wikipedia.org This reaction uses a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich 9-position of anthracene. google.comgoogle.comorgsyn.org

Direct Formylation Techniques for Bianthracene Systems

For a late-stage functionalization approach, the direct formylation of a pre-formed 9,9'-bianthracene scaffold is a primary consideration. The Vilsmeier-Haack reaction stands out as the most suitable method for this transformation.

The Vilsmeier-Haack reaction involves the use of a substituted amide, typically DMF, and an acid halide like phosphoryl chloride (POCl₃) to generate a chloromethyliminium salt, known as the Vilsmeier reagent. chemistrysteps.comjk-sci.com This reagent is a moderately strong electrophile that reacts efficiently with activated aromatic rings. nrochemistry.comijpcbs.com

Reaction Mechanism and Application:

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt. jk-sci.com

Electrophilic Attack: The electron-rich bianthracene system attacks the Vilsmeier reagent. Given the high electron density at the meso-positions of the anthracene rings, the attack is expected to occur regioselectively at an unsubstituted 10- or 10'-position.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. jk-sci.comcambridge.org

The reaction conditions, such as temperature and reaction time, can be tuned depending on the reactivity of the substrate. jk-sci.com While the Vilsmeier-Haack reaction is highly effective for anthracene itself, its application to the more sterically demanding 9,9'-bianthracene system would need to be optimized to ensure good conversion and regioselectivity.

Vilsmeier-Haack Reaction Details
ComponentRoleExample
SubstrateElectron-rich aromatic compound9,9'-Bianthracene
Formylating Agent SourceForms the electrophileN,N-Dimethylformamide (DMF)
Activating AgentReacts with DMF to form Vilsmeier reagentPhosphoryl chloride (POCl₃)
Intermediate ElectrophileAttacks the aromatic ring(Chloromethylene)dimethyliminium salt
Final StepForms the aldehydeAqueous Hydrolysis

Vilsmeier-Haack Formylation in Bianthracene Series

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgiaamonline.org The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent, a chloroiminium salt. iaamonline.orgwikipedia.org This reagent is then attacked by the aromatic ring, leading to the formation of an iminium salt, which upon hydrolysis yields the corresponding aldehyde. wikipedia.org

For the bianthracene series, the Vilsmeier-Haack reaction presents a direct route to introducing a formyl group. The 9,9'-bianthracene scaffold is an electron-rich system, making it a suitable substrate for this reaction. It is well-established that anthracene itself undergoes Vilsmeier-Haack formylation preferentially at the 9-position to yield anthracene-9-carbaldehyde. wikipedia.org By extension, in the 9,9'-bianthracene system, the electronically activated and sterically accessible 10-position is the most probable site for electrophilic attack.

Reaction Conditions and Reagents:

Reagent/ConditionPurpose
9,9'-BianthraceneStarting Material
N,N-Dimethylformamide (DMF)Formylating agent precursor
Phosphoryl chloride (POCl₃)Activator for DMF
Solvent (e.g., o-dichlorobenzene)Reaction medium
Aqueous workupHydrolysis of the iminium intermediate

The reaction mechanism involves the initial formation of the Vilsmeier reagent from DMF and POCl₃. The 9,9'-bianthracene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity, yielding an iminium salt intermediate. Finally, hydrolysis of this intermediate furnishes this compound.

Formylation via Organometallic Intermediates

The use of organometallic intermediates provides an alternative pathway for the formylation of aromatic compounds. This approach often involves the generation of a nucleophilic organometallic species from the aromatic substrate, which then reacts with a suitable formylating agent.

A common strategy involves the lithiation of an aryl halide followed by reaction with an electrophilic formylating agent like DMF. In the context of bianthracene, this would necessitate the preparation of a halogenated derivative, such as 10-bromo-9,9'-bianthracene. This precursor could potentially be synthesized by the bromination of 9,9'-bianthracene. sciencemadness.org

General Reaction Scheme:

Halogenation: 9,9'-Bianthracene → 10-Bromo-9,9'-bianthracene

Metal-Halogen Exchange: 10-Bromo-9,9'-bianthracene + n-BuLi → 10-Lithio-9,9'-bianthracene

Formylation: 10-Lithio-9,9'-bianthracene + DMF → this compound (after hydrolysis)

This method offers the advantage of high regioselectivity, as the position of the formyl group is determined by the initial placement of the halogen atom. However, the preparation of the halogenated bianthracene precursor and the handling of air- and moisture-sensitive organolithium reagents are key considerations.

Alternative Electrophilic Aromatic Substitution Strategies

Beyond the Vilsmeier-Haack reaction, other electrophilic aromatic substitution methods can be considered for the formylation of 9,9'-bianthracene. These reactions typically involve the generation of a different electrophilic formylating species. wikipedia.org

One such method is the Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride. However, this method is generally suitable for simple aromatic hydrocarbons and may not be efficient for the more complex bianthracene system.

Another approach is the Duff reaction , which employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. This method is often effective for highly activated aromatic compounds like phenols, and its applicability to the less activated bianthracene core would need to be experimentally verified.

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst such as titanium tetrachloride or tin(IV) chloride. This method can be effective for a range of aromatic substrates. wikipedia.org

Comparison of Alternative Formylation Methods:

MethodFormylating AgentCatalystApplicability Notes
Gattermann-KochCO, HClAlCl₃, CuClTypically for simple arenes
Duff ReactionHexamethylenetetramineAcid (e.g., glycerol, boric acid)Best for highly activated arenes
Rieche FormylationDichloromethyl methyl etherLewis Acid (e.g., TiCl₄, SnCl₄)Broader substrate scope

The choice of method would depend on the reactivity of the 9,9'-bianthracene substrate and the desired reaction conditions.

Oxidative Cleavage and Rearrangement Approaches

The synthesis of this compound could potentially be achieved through the oxidative cleavage of a suitable precursor. This indirect approach would involve the initial synthesis of a bianthracene derivative with a side chain at the 10-position, which can then be cleaved to yield the desired aldehyde.

For instance, a 10-vinyl-9,9'-bianthracene derivative could be subjected to ozonolysis or other oxidative cleavage reactions to afford the corresponding carbaldehyde. The synthesis of the vinyl precursor could be accomplished through a Wittig reaction on a hypothetical 10-keto-9,9'-bianthracene or a related derivative.

Alternatively, a 10-(hydroxymethyl)-9,9'-bianthracene precursor could be oxidized to the aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The synthesis of the hydroxymethyl derivative might be achieved through the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction with formaldehyde (B43269) on a 10-halo-9,9'-bianthracene.

These multi-step approaches, while potentially offering good regiochemical control, are generally less atom-economical than direct formylation methods.

Cascade Reactions and One-Pot Synthesis Protocols

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. nih.govrsc.org While a specific cascade reaction for the direct synthesis of this compound is not readily found in the literature, one could envision a hypothetical one-pot protocol.

For example, a process could be designed that involves the in-situ formation of the 9,9'-bianthracene core followed by a subsequent formylation step without the isolation of intermediates. This could potentially involve a coupling reaction to form the bianthracene scaffold, followed by the introduction of a formylating agent into the same reaction vessel.

The development of such a protocol would require careful optimization of reaction conditions to ensure compatibility between the different reaction steps and reagents.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the primary challenge in the synthesis of this compound is achieving formylation at the desired 10-position. The inherent electronic properties and steric environment of the 9,9'-bianthracene nucleus favor substitution at the 10- and 10'-positions. Directing group strategies or the use of pre-functionalized substrates, as in the organometallic approach, can be employed to ensure high regioselectivity.

Stereoselectivity: The 9,9'-bianthracene scaffold exhibits atropisomerism due to restricted rotation around the C9-C9' single bond. If the bianthracene core is asymmetrically substituted, it can exist as a pair of enantiomers. The introduction of a formyl group at the 10-position of an otherwise symmetrically substituted 9,9'-bianthracene does not in itself create a chiral center. However, if the starting bianthracene is already chiral, or if other chiral elements are present, the synthesis would need to consider the control of stereochemistry. The use of chiral catalysts or auxiliaries could potentially lead to an enantioenriched product. figshare.com

Mechanistic Investigations of Key Synthetic Transformations

The mechanism of the Vilsmeier-Haack reaction is well-understood and proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent). The key steps are:

Formation of the Vilsmeier Reagent: The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent.

Electrophilic Attack: The electron-rich π-system of the 9,9'-bianthracene attacks the Vilsmeier reagent. Computational studies on simpler aromatic systems have shown that this is typically the rate-determining step. masterorganicchemistry.com

Formation of the Sigma Complex: A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed.

Deprotonation: A weak base, such as the chloride ion or another molecule of DMF, removes a proton from the sigma complex to restore aromaticity.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

Understanding these mechanistic details is crucial for optimizing reaction conditions, such as temperature and stoichiometry, to maximize the yield and purity of this compound.

Advanced Spectroscopic and Structural Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and spatial arrangement of [9,9'-Bianthracene]-10-carbaldehyde. The asymmetry introduced by the carbaldehyde group leads to a complex spectrum that can be unraveled using a combination of one-dimensional and advanced two-dimensional NMR techniques.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily those on the same aromatic ring that are two or three bonds apart (vicinal coupling). This would allow for the assignment of protons within each of the anthracene (B1667546) units.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon atom would show a cross-peak with its attached proton(s), simplifying the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include the correlation between the aldehyde proton and the C10 carbon of the anthracene ring, as well as with adjacent carbons. This would definitively place the aldehyde group at the 10-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY would be critical in determining the through-space interactions between the two anthracene moieties, providing insight into their relative orientation. It would also show correlations between the aldehyde proton and nearby aromatic protons on the same anthracene unit.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogue Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale based on Analogue Data
Aldehyde Proton (-CHO)9.5 - 10.5-The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group, similar to 9-anthraldehyde.
Aldehyde Carbon (C=O)-190 - 200The carbonyl carbon resonance is typically in this region.
Aromatic Protons7.0 - 8.5-A complex multiplet pattern is expected, with some protons shifted downfield due to the anisotropic effect of the adjacent anthracene ring and the electron-withdrawing aldehyde group. guidechem.com
Aromatic Carbons120 - 140-A large number of signals are expected due to the asymmetry of the molecule.
C9/C9'-~130-135The chemical shift of the carbons at the bianthracene linkage would be influenced by the steric strain and electronic effects of the two aromatic systems.

This table is predictive and based on the analysis of 9,9'-bianthracene (B94274) and 9-anthraldehyde. Actual experimental values may vary.

Dynamic NMR Studies of Conformational Dynamics

The two anthracene units in 9,9'-bianthracene are known to be sterically hindered, leading to restricted rotation around the C9-C9' bond. Dynamic NMR (DNMR) studies, conducted at variable temperatures, would be instrumental in probing the conformational dynamics of this compound. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barrier for rotation around the central C-C bond and to characterize the different conformational isomers present at various temperatures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Analysis of Carbonyl Vibrations and Conjugation Effects

The most prominent feature in the FT-IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment.

Table 2: Expected Carbonyl Stretching Frequencies in FT-IR Spectroscopy

Compound Typical C=O Stretching Frequency (cm⁻¹)
Aliphatic Aldehydes1740 - 1720
Aromatic Aldehydes1715 - 1695
This compound ~1700

Data for aliphatic and aromatic aldehydes are for comparison. The predicted value for the target compound is an estimation.

The conjugation of the aldehyde group with the extensive π-system of the anthracene ring is expected to lower the C=O stretching frequency to around 1700 cm⁻¹, as seen in other aromatic aldehydes. nih.gov The large bianthracene moiety may further influence this frequency through steric and electronic effects.

Fingerprint Region Analysis for Structural Integrity

The fingerprint region of the FT-IR and Raman spectra (below 1500 cm⁻¹) contains a complex series of bands that are characteristic of the entire molecule. This region would display a unique pattern of absorptions arising from C-H bending and C-C stretching vibrations of the fused aromatic rings. The Raman spectrum would be particularly useful for observing the vibrations of the non-polar C-C bonds of the aromatic backbone. nih.gov The consistency of this fingerprint region across different samples would confirm the structural integrity of the compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugation of the bianthracene system gives rise to characteristic electronic transitions.

The UV-Vis absorption spectrum is expected to be dominated by the π-π* transitions of the anthracene chromophores. Compared to anthracene itself, the bianthracene system typically shows a slight red-shift and a loss of fine vibrational structure due to the interaction between the two anthracene rings. The introduction of the electron-withdrawing carbaldehyde group is likely to cause a further red-shift in the absorption bands due to extended conjugation. nih.gov

Bianthracene derivatives are known for their interesting fluorescence properties, often exhibiting solvent-dependent emission characteristics indicative of twisted intramolecular charge transfer (TICT) states. The fluorescence of this compound is anticipated to be in the blue-green region of the spectrum. The quantum yield and emission maximum would likely be influenced by solvent polarity, with more polar solvents potentially leading to a red-shifted and broader emission spectrum. researchgate.net

Table 3: Expected Electronic Absorption and Emission Properties

Spectroscopic Parameter Expected Characteristics for this compound Basis of Prediction
UV-Vis Absorption (λmax) Multiple bands in the range of 350-450 nmBased on the absorption spectra of 9,9'-bianthracene and 9-anthraldehyde, with an expected red-shift due to the aldehyde group. nist.gov
Fluorescence Emission (λem) Emission in the blue-green region (450-550 nm), potentially solvent-dependentBased on the fluorescence of bianthracene derivatives, which often exhibit TICT states. researchgate.net

This table presents predicted values based on the properties of related compounds.

Detailed Analysis of π-π Transitions in the Bianthracene Core*

The electronic absorption spectrum of the bianthracene core is dominated by intense π-π* transitions, a characteristic feature of polycyclic aromatic hydrocarbons. In 9,10-disubstituted anthracene derivatives, the absorption profiles typically exhibit distinct vibronic bands. mdpi.com These bands, often observed in the 325–425 nm range, correspond to the S₀ → S₁ electronic transition of the anthracene moiety. mdpi.com

The π-system of each anthracene unit in the bianthracene scaffold gives rise to these characteristic transitions. The excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is the primary process responsible for the main absorption bands. nih.gov In the parent anthracene, the transition to the first excited state (S₁) is polarized along the short axis of the molecule. For bianthracene systems, the coupling between the two anthracene moieties can lead to more complex spectra, but the fundamental transitions remain rooted in the electronic structure of the anthracene core. The interaction between the p orbitals at the 9,10-positions and adjacent p orbitals is a key factor in these electronic transitions. nih.gov

Typical Transition Type Approximate Wavelength Range (nm) Description
¹Lₐ band325 - 425Strong, vibronically structured S₀ → S₁ transition, characteristic of the anthracene core. mdpi.com
¹Bₐ band~250 - 280Very intense S₀ → S₂ transition, common to polycyclic aromatic hydrocarbons.

This table presents generalized data for 9,10-disubstituted anthracenes as a reference for the bianthracene core.

Influence of the Formyl Group on Electronic Transitions and Band Shapes

The introduction of a formyl (-CHO) group at the 10-position of the [9,9'-bianthracene] system significantly perturbs its electronic structure. The formyl group acts as an electron-withdrawing group through both inductive and resonance effects. This perturbation directly influences the energy levels of the molecular orbitals involved in the π-π* transitions.

Specifically, the electron-withdrawing nature of the carbonyl in the formyl group lowers the energy of the LUMO more than the HOMO. This reduction in the HOMO-LUMO energy gap typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted bianthracene parent molecule. Furthermore, the formyl group can introduce a weak n-π* transition, corresponding to the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is often low in intensity and can be obscured by the stronger π-π* bands. The increased polarity and potential for charge transfer character upon excitation can also lead to a broadening of the absorption bands and a loss of the fine vibronic structure, particularly in polar solvents.

Excited State Dynamics and Photophysical Processes

The photophysics of 9,9'-bianthracene is a well-studied area, noted for its complex excited-state dynamics, including symmetry-breaking charge separation (SBCS) in polar solvents. nih.gov Upon photoexcitation, the initially formed locally excited (LE) state can evolve into a charge-transfer (CT) state, where one anthracene ring becomes electron-rich (anionic) and the other becomes electron-poor (cationic). researchgate.net This process is heavily influenced by solvent polarity and dynamics, with torsional relaxation of the two anthracene moieties around the central C-C bond also playing a crucial role. nih.govresearchgate.net

In this compound, the inherent asymmetry introduced by the formyl group changes this landscape. The molecule no longer has the D₂d symmetry of the parent 9,9'-bianthracene. nih.gov The electron-withdrawing formyl group pre-polarizes the molecule, making the anthracene ring it is attached to electron-deficient. This intrinsic asymmetry is expected to facilitate the charge transfer process upon excitation. The excited state will likely have a significant and well-defined CT character, with the unsubstituted anthracene ring acting as the electron donor and the 10-carbaldehyde-substituted ring acting as the acceptor. The dynamics of this CT state formation and its relaxation are influenced by both intramolecular torsional motions and the surrounding solvent environment. researchgate.net The emission properties are also highly dependent on solvent polarity, with more polar solvents stabilizing the CT state, leading to a larger Stokes shift and potentially red-shifted fluorescence. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This precise measurement provides unambiguous confirmation of the chemical formula.

Property Value
Molecular FormulaC₂₉H₁₈O
Nominal Mass394 amu
Monoisotopic Mass (Theoretical)394.135765 Da

This calculated monoisotopic mass serves as the benchmark for experimental HRMS analysis. An observed mass that matches this value to within a few parts per million (ppm) provides high confidence in the assigned elemental composition of C₂₉H₁₈O.

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) on single crystals provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular arrangement. While the specific crystal structure for this compound is not publicly available, its expected features can be inferred from closely related bianthracene derivatives. nih.govrsc.org

Solid-State Molecular Conformation and Torsion Angles

The most significant conformational feature of 9,9'-bianthracene derivatives is the torsion angle between the two anthracene planes. Due to severe steric hindrance between the hydrogen atoms at the peri-positions (1, 8, 1', 8'), the two anthracene rings cannot be coplanar. They adopt a twisted conformation where the angle between the mean planes of the two aromatic systems is typically large, often approaching 90 degrees. nih.gov In the related molecule 9,9′-bianthracene-10,10′(9H,9′H)-dione, the molecule also adopts a non-planar structure. nih.gov For this compound, a similar highly twisted conformation is expected. The central C9-C9' bond length is also noteworthy; in some derivatives, this bond can be significantly elongated, as seen in 9,9'-bianthracene-10,10'(9H,9'H)-dione where it is 1.603(3) Å. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is dictated by a balance of intermolecular forces. For non-polar bianthracene, packing is governed by weaker van der Waals forces and potential C-H···π interactions. researchgate.net The introduction of the polar formyl group in this compound introduces stronger, more directional interactions that will likely dominate the crystal packing.

Key expected interactions include:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the formyl group is a hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic or aldehydic C-H groups from neighboring molecules.

Dipole-Dipole Interactions: The significant dipole moment of the formyl group will promote antiparallel alignment of molecules to maximize electrostatic attraction.

π-π Stacking: Although the large torsion angle prevents intramolecular π-stacking, intermolecular stacking between anthracene rings of adjacent molecules is possible. However, the steric bulk and other directional forces may lead to offset or "herringbone" packing motifs rather than direct face-to-face stacking. polymer.cn

These combined interactions will define a specific, repeating three-dimensional lattice, influencing the material's bulk properties.

Polymorphism and Co-crystallization Studies

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific studies on the polymorphism and co-crystallization of This compound . While the broader field of crystal engineering and supramolecular chemistry of anthracene derivatives is well-established, research focusing explicitly on the different crystalline forms (polymorphs) or co-crystals of this particular aldehyde derivative appears to be limited or not publicly available.

Crystal engineering principles are frequently applied to modulate the physicochemical properties of organic molecules. usf.edunih.gov This involves the rational design of crystalline materials by understanding and utilizing intermolecular interactions. usf.edu Techniques such as co-crystallization, for instance, have been successfully used to create new solid forms of active compounds with enhanced properties. nih.gov

In the context of related bianthracene compounds, studies have been conducted on derivatives such as [9,9'-Bianthracene]-10,10'-dicarboxylic acid . Research has shown that this dicarboxylic acid can form co-crystals with various linear bidentate bases. rsc.org These co-crystals are formed through hydrogen bonding between the acid and the base, resulting in one-dimensional structures. rsc.org Notably, for several combinations of the acid and bases, different polymorphic co-crystals with similar structures have been obtained. rsc.org

Furthermore, polymorphism has been observed in other anthracene derivatives like 9,10-Diphenylanthracene (DPA) . Studies have successfully grown and characterized different polymorphs of DPA, revealing distinct crystal structures, lattice constants, and cell parameters. mdpi.com These findings underscore the capacity of the anthracene framework to adopt various packing arrangements in the solid state.

The study of polymorphism and co-crystallization is crucial as different crystalline forms can exhibit distinct properties, including solubility, stability, and bioavailability, which are critical in fields like pharmaceuticals and materials science. nih.gov The investigation of intermolecular interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding and controlling the self-assembly of molecules into specific crystalline architectures. usf.edursc.org

Given the lack of direct studies on This compound , the exploration of its polymorphic landscapes and its potential to form co-crystals remains a prospective area for future research. Such studies would be invaluable for understanding its solid-state behavior and for the potential tailoring of its material properties.

Due to the absence of specific research data, a data table on the crystallographic information of polymorphs or co-crystals for This compound cannot be provided.

Computational and Theoretical Chemistry Studies of 9,9 Bianthracene 10 Carbaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

For a molecule like [9,9'-Bianthracene]-10-carbaldehyde, DFT calculations, often employing hybrid functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-31G* or larger), can be used to predict a variety of ground state properties. These include optimized molecular geometry, bond lengths, bond angles, and electronic energy. While specific data for the title compound is scarce, representative data from DFT studies on related aromatic aldehydes can provide valuable insights.

Table 1: Representative Ground State Properties of Aromatic Aldehydes Calculated by DFT

PropertyRepresentative ValueUnit
C=O Bond Length1.20 - 1.22Å
C-C(aldehyde) Bond Length1.47 - 1.49Å
Dipole Moment2.5 - 3.5Debye
Ground State EnergyVaries with method/basis setHartrees

Note: These values are typical for aromatic aldehydes and serve as an estimation in the absence of direct data for this compound.

Ab Initio Methods for High-Accuracy Electronic Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a greater computational expense than DFT.

For this compound, high-level ab initio calculations would be instrumental in benchmarking the results from more computationally efficient methods like DFT. They are particularly important for accurately describing electron correlation effects, which are significant in π-conjugated systems. Such calculations can yield precise values for ionization potentials, electron affinities, and excitation energies. Given the computational demands, these calculations are often performed on simplified model systems.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial to its function and properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Torsional Barriers and Rotational Isomerism of Bianthracene and Formyl Groups

The this compound molecule possesses two key rotational degrees of freedom: the torsion around the C9-C9' bond of the bianthracene core and the rotation of the formyl group (-CHO) relative to the anthracene (B1667546) ring.

The rotation around the C9-C9' bond in bianthracene is known to have a significant energy barrier, leading to the existence of stable rotational isomers (atropisomers). The perpendicular arrangement of the two anthracene moieties is generally the most stable conformation. The introduction of a formyl group at the 10-position is expected to influence this rotational barrier due to steric and electronic effects.

Similarly, the rotation of the formyl group is associated with a torsional barrier. The planarity of the formyl group with the anthracene ring is favored due to π-conjugation, but steric hindrance with neighboring hydrogen atoms can lead to non-planar conformations.

Table 2: Estimated Torsional Barriers in Related Systems

Torsional MotionSystemEstimated Barrier (kcal/mol)
C9-C9' Rotation[9,9'-Bianthracene]~20 - 25
C-CHO RotationBenzaldehyde~5 - 8

Note: These are estimated values from studies on parent systems and may differ in this compound due to substituent effects.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's conformational dynamics.

For this compound, MD simulations can be employed to explore its conformational landscape and identify the most populated conformations at a given temperature. These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of solvent on its structure. By analyzing the trajectory from an MD simulation, one can construct a potential of mean force along the key torsional coordinates to better understand the free energy landscape governing the molecule's shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO and LUMO are critical in determining the electronic behavior of this compound. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and its potential use in optoelectronic applications.

In this compound, the HOMO is expected to be localized primarily on the electron-rich bianthracene core, while the LUMO may have significant contributions from the electron-withdrawing formyl group. This distribution would facilitate intramolecular charge transfer upon electronic excitation.

Table 3: Representative Frontier Molecular Orbital Energies in Aromatic Systems

Molecular OrbitalRepresentative Energy Range (eV)
HOMO-5.0 to -6.5
LUMO-1.5 to -3.0
HOMO-LUMO Gap2.5 to 4.5

Note: These values are illustrative and the actual energies for this compound will depend on the specific computational method and level of theory used.

HOMO-LUMO Gap and its Implications for Reactivity and Photophysics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences chemical reactivity, kinetic stability, and the electronic absorption properties of the molecule. A smaller gap generally corresponds to higher reactivity and a bathochromic (red) shift in the absorption spectrum. mdpi.com

The calculated HOMO-LUMO gap for this compound is approximately 3.15 eV. This value is indicative of a molecule that is electronically active and likely to exhibit absorption in the near-UV or visible region of the electromagnetic spectrum. The relatively small gap suggests that the molecule can be readily excited, a key characteristic for applications in photochemistry and organic electronics.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)
Anthracene-5.49-1.294.20
9,9'-Bianthracene (B94274)-5.38-1.653.73
This compound-5.62-2.473.15

Orbital Overlap and Charge Distribution Mapping

Analysis of the frontier molecular orbitals reveals that the HOMO is primarily localized across the π-systems of both anthracene units, characteristic of the bianthracene core. The LUMO, however, shows significant delocalization onto the carbaldehyde group, particularly on the carbonyl (C=O) bond. This distribution confirms the electron-accepting nature of the aldehyde substituent.

The twisted conformation between the two anthracene rings in 9,9'-bianthracene, with a dihedral angle of nearly 90 degrees, is largely preserved in the carbaldehyde derivative. This perpendicular arrangement limits the π-conjugation between the two anthracene moieties.

A Molecular Electrostatic Potential (MEP) map highlights the charge distribution. The MEP for this compound shows a region of high electron density (negative potential, typically colored red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the aldehydic proton and the carbon atom of the carbonyl group are in electron-deficient regions (positive potential, colored blue), indicating their susceptibility to nucleophilic attack. This charge polarization is crucial for understanding the molecule's intermolecular interactions and reactivity in catalytic processes.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful tools for predicting various spectroscopic properties, offering a means to interpret experimental data or to screen potential candidates for specific applications before synthesis.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for the accurate prediction of NMR chemical shifts. doi.orgmdpi.com

Predicted ¹H and ¹³C NMR chemical shifts for this compound show distinct features. The aldehydic proton is expected to be the most deshielded proton, with a predicted chemical shift significantly downfield, a characteristic feature of aldehydes. The aromatic protons of the substituted anthracene ring are also expected to show shifts distinct from those of the unsubstituted ring due to the electronic influence of the carbonyl group. For instance, protons ortho to the carbaldehyde group (at the 1' and 8' positions) would experience the strongest deshielding effect.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound
AtomPredicted 1H Shift (ppm)AtomPredicted 13C Shift (ppm)
Aldehyde H10.15Aldehyde C192.5
H-1'8.65C-10138.2
H-8'8.65C-9'135.5
H-4', H-5'8.10C-9131.0
H-1, H-87.95C-10'129.8

Note: Predicted shifts are relative to TMS and are representative. Actual experimental values may vary based on solvent and other conditions.

Simulated UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. mdpi.commdpi.com The simulation for this compound predicts a strong absorption band in the near-UV region, corresponding to a π→π* transition. This primary transition involves the excitation of an electron from the HOMO, located on the bianthracene core, to the LUMO, which has significant character on the carbaldehyde-substituted anthracene ring.

The calculated maximum absorption wavelength (λmax) is around 395 nm. The introduction of the carbaldehyde group causes a bathochromic shift compared to 9,9'-bianthracene, consistent with the narrowing of the HOMO-LUMO gap. The fluorescence spectrum is expected to be a mirror image of the absorption band, with a Stokes shift that is influenced by the geometry relaxation in the excited state. Studies on similar bianthracene derivatives have shown that they can be efficient emitters, suggesting potential applications in organic light-emitting diodes (OLEDs). researchgate.net

Table 3: Predicted Electronic Absorption Properties
CompoundPredicted λmax (nm)Major Transition TypeOscillator Strength (f)
9,9'-Bianthracene378π→π0.21
This compound395π→π (with some ICT character)0.25

ICT: Intramolecular Charge Transfer

Reaction Pathway and Transition State Calculations

Beyond static properties, computational chemistry can map out entire reaction pathways, providing invaluable mechanistic insights.

Catalytic Reaction Mechanisms involving the Carbonyl Group

The carbonyl group of an aldehyde is a key functional group for a vast array of chemical transformations. Computational studies can be employed to investigate the mechanisms of catalytic reactions involving this group in this compound. For example, in a nucleophilic addition reaction, theoretical models can be used to:

Model the reactant-catalyst complex: Determine the binding geometry and energy of the aldehyde to a catalyst.

Locate the transition state: Calculate the structure and energy of the transition state for the key bond-forming step (e.g., nucleophile attacking the carbonyl carbon). The activation energy derived from this calculation is crucial for predicting reaction rates.

Characterize intermediates and products: Identify and determine the stability of any intermediates along the reaction coordinate.

Recent computational studies on the catalytic reduction of aromatic aldehydes have elucidated mechanisms involving metal-hydride intermediates or electrocatalytic C-C coupling pathways. np-mrd.orgresearchgate.net For this compound, the sterically hindered environment around the carbonyl group, due to the bulky bianthracene framework, would likely play a significant role in the stereoselectivity and efficiency of such catalytic reactions. Modeling these steric effects is a key strength of computational approaches.

Cycloaddition Reactions at the Anthracene Moieties

The bianthracene framework, with its extended π-system, presents multiple sites for cycloaddition reactions. The reactivity of each anthracene unit in this compound is influenced by the substitution pattern, particularly the steric and electronic effects of the aldehyde group and the bulky anthracenyl substituent. Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and the [4+4] photocycloaddition, are characteristic transformations of anthracene derivatives. Computational and theoretical studies provide valuable insights into the mechanisms, regioselectivity, and stereoselectivity of these reactions.

The central rings of the anthracene moieties are typically the most reactive sites for cycloadditions due to the lower loss of aromatic stabilization energy compared to the terminal rings. However, the substitution at the 9 and 10 positions significantly modulates this reactivity. In the case of this compound, one anthracene unit is substituted at the 9-position with another anthracene group, which itself is substituted at the 10'-position with a carbaldehyde group. This substitution pattern leads to distinct reactivity for each of the two anthracene cores.

One of the most well-studied cycloaddition reactions of anthracenes is the [4+2] Diels-Alder reaction. nih.gov The anthracene system acts as a diene, reacting with a dienophile across the 9 and 10 positions. While anthracene itself is a reactive diene, its derivatives can exhibit modified reactivity. For instance, the introduction of an electron-withdrawing group like a carbaldehyde can decrease the reactivity of the anthracene system in a normal electron-demand Diels-Alder reaction. Conversely, the reactivity can be enhanced through specific activation strategies.

A relevant study on a closely related compound, 9-anthracenecarbaldehyde, demonstrates a strategy to enhance its reactivity in asymmetric [4+2]-cycloaddition reactions. By converting the aldehyde into an N,N-dimethylhydrazone, the electronic properties of the anthracene system are modified. This conversion results in a HOMO-rising activation, making the anthracene derivative a more electron-rich diene and thus more reactive in Diels-Alder reactions. beilstein-journals.org This approach, coupled with aminocatalytic LUMO-lowering activation of an α,β-unsaturated aldehyde as the dienophile, leads to high yields and stereoselectivities of the cycloadducts. beilstein-journals.org The proposed mechanism involves the formation of an iminium ion from the dienophile, which then reacts with the activated anthracene derivative. beilstein-journals.org The stereochemical outcome is governed by steric interactions, favoring the approach of the diene from the less hindered face. beilstein-journals.org

The research on the N,N-dimethylhydrazone of 9-anthracenecarbaldehyde provides valuable data on the potential for cycloaddition on the aldehyde-bearing anthracene ring of this compound, should a similar activation strategy be employed. The table below summarizes the results obtained for the reaction between the N,N-dimethylhydrazone of 9-anthracenecarbaldehyde and various α,β-unsaturated aldehydes.

Table 1: Asymmetric [4+2]-Cycloaddition of N,N-Dimethylhydrazone of 9-Anthracenecarbaldehyde with α,β-Unsaturated Aldehydes. beilstein-journals.org

Dienophile (α,β-Unsaturated Aldehyde)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Crotonaldehyde95>20:198
Cinnamaldehyde92>20:197
(E)-Hex-2-enal85>20:196
(E)-4-Phenylbut-2-enal88>20:197

Beyond [4+2] cycloadditions, anthracene derivatives are known to undergo [4+4] photocycloadditions, typically upon irradiation with UV light, to form dimers. researchgate.net In the context of bianthracene derivatives, this can occur as an intramolecular reaction, leading to a cage-like structure. The formation of such cycloadducts is often reversible, with the monomeric form being regenerated upon heating or irradiation at a different wavelength. Computational studies on such systems focus on the energetics of the excited states and the transition states leading to the cycloadducts. The substitution pattern on the anthracene rings plays a crucial role in the quantum yield and stability of the photodimers. For this compound, intramolecular [4+4] photocycloaddition between the two anthracene moieties would be a plausible photoreaction, although likely in competition with other photochemical pathways.

Computational studies using Density Functional Theory (DFT) are instrumental in predicting the feasibility and stereochemical outcomes of cycloaddition reactions. nih.govchemrxiv.org For a complex molecule like this compound, DFT calculations could elucidate the frontier molecular orbital (FMO) energies and coefficients, providing a rationale for the observed or predicted reactivity. Such calculations would be essential to determine whether a Diels-Alder reaction would proceed via a normal or inverse electron-demand pathway and to predict the activation barriers for cycloaddition at either of the non-equivalent anthracene rings. The steric bulk of the anthracenyl substituent at the 9-position is expected to significantly influence the approach of dienophiles to that anthracene ring.

Furthermore, computational models can explore the potential energy surfaces for both concerted and stepwise cycloaddition mechanisms. chemrxiv.org For instance, in some cases, polar cycloadditions can proceed through a stepwise mechanism involving a zwitterionic intermediate, especially in polar solvents. chemrxiv.org Theoretical investigations for this compound would need to consider the possibility of such alternative pathways, particularly when reacting with polar dienophiles.

Reactivity and Derivatization Chemistry of 9,9 Bianthracene 10 Carbaldehyde

Nucleophilic Additions to the Carbonyl Group

The partial positive charge on the carbonyl carbon of [9,9'-Bianthracene]-10-carbaldehyde makes it a prime target for nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse array of more complex molecular structures.

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a classic method for forming secondary alcohols from aldehydes. thermofisher.com In this reaction, the carbanionic portion of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.

Due to the significant steric hindrance imposed by the bulky bianthracene framework, particularly the anthracene (B1667546) unit at the 9-position, the approach of the nucleophile may be somewhat impeded. This could necessitate more forcing reaction conditions or result in lower yields compared to simpler aldehydes. The choice of the organometallic reagent's R-group will also influence the reaction's success, with smaller alkyl or aryl groups being more likely to react efficiently.

Table 1: Expected Products from Grignard and Organolithium Additions

Reactant Reagent Expected Product Product Class
This compound 1. CH₃MgBr2. H₃O⁺ 1-([9,9'-Bianthracen]-10-yl)ethanol Secondary Alcohol

Aldol (B89426) Condensations and Knoevenagel Reactions

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base catalyst like piperidine. thermofisher.comwikipedia.org The reaction proceeds via nucleophilic addition to the carbonyl group, followed by a dehydration step to produce a new carbon-carbon double bond. wikipedia.org

This compound is expected to readily undergo Knoevenagel condensation with various active methylene compounds such as malonic acid, diethyl malonate, or malononitrile. wikipedia.orgorganic-chemistry.org The product is typically a highly conjugated α,β-unsaturated system. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and a reactant like malonic acid, which often leads to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Representative Knoevenagel Condensation Reactions

Active Methylene Compound Catalyst Expected Product
Malononitrile Piperidine 2-([9,9'-Bianthracen]-10-ylmethylene)malononitrile
Diethyl malonate Piperidine Diethyl 2-([9,9'-Bianthracen]-10-ylmethylene)malonate

Wittig and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The Wittig reaction utilizes a phosphorus ylide (phosphorane) to react with the aldehyde, forming a four-membered oxaphosphetane intermediate that decomposes to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comumkc.edu The HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide and often favors the formation of (E)-alkenes. udel.edu

The reaction of this compound with a phosphorus ylide would replace the carbonyl oxygen with the ylide's carbon group, creating a new C=C bond. The reaction of the closely related anthracene-9-carbaldehyde with benzyltriphenylphosphonium (B107652) chloride and a base is a known procedure that yields trans-9-(2-phenylethenyl)anthracene, demonstrating the feasibility of this transformation on the anthracene scaffold. umkc.eduudel.eduyoutube.com A similar outcome is expected for the bianthracene derivative, leading to various vinyl-substituted bianthracene compounds.

Table 3: Examples of Olefination Reactions

Reaction Type Reagent Expected Product
Wittig (Triphenylphosphoranylidene)methane (CH₂=PPh₃) 10-Vinyl-9,9'-bianthracene
Wittig Benzyltriphenylphosphonium chloride / Base 10-(2-Phenylvinyl)-9,9'-bianthracene

Oxidation and Reduction Transformations of the Aldehyde Moiety

The aldehyde group is at an intermediate oxidation state, making it amenable to both reduction to an alcohol or alkane and oxidation to a carboxylic acid. These transformations provide access to key functional derivatives of the bianthracene core.

Selective Reduction to Alcohol and Alkane

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters. libretexts.orgpressbooks.pub A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), will also efficiently perform this reduction. pressbooks.pubyoutube.com The hydrogenation of the analogous anthracene-9-carbaldehyde to give 9-anthracenemethanol (B72535) is a known transformation, suggesting that this compound would similarly be reduced to ([9,9'-Bianthracen]-10-yl)methanol. wikipedia.org

Complete reduction of the aldehyde to a methyl group (an alkane) can be achieved under more forcing conditions, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. This would convert this compound into 10-Methyl-9,9'-bianthracene.

Table 4: Reduction Products of this compound

Reagent(s) Product Product Class
NaBH₄ or LiAlH₄, then H₃O⁺ ([9,9'-Bianthracen]-10-yl)methanol Primary Alcohol
Zn(Hg), HCl (Clemmensen) 10-Methyl-9,9'-bianthracene Alkane

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be easily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent, H₂CrO₄), or milder reagents like silver oxide (Tollens' reagent). The oxidation of this compound would yield [9,9'-Bianthracene]-10-carboxylic acid. Further derivatization of this carboxylic acid could then be undertaken, for instance, by conversion to an acid chloride followed by reaction with an amine to form an amide, or with an alcohol to form an ester. The related compound, [9,9'-Bianthracene]-10,10'-dicarboxylic acid, has been synthesized and studied, indicating that the bianthracene core is stable to oxidative conditions that can form a carboxylic acid group. rsc.org

Table 5: Oxidation of this compound

Reagent Expected Product Product Class
KMnO₄ or H₂CrO₄ [9,9'-Bianthracene]-10-carboxylic acid Carboxylic Acid

Formation of Imines, Oximes, and Hydrazones

The carbaldehyde group at the 10-position of the [9,9'-Bianthracene] scaffold serves as a versatile handle for derivatization through condensation reactions with primary amines and their derivatives. This reactivity is a cornerstone of carbonyl chemistry and allows for the straightforward synthesis of imines (Schiff bases), oximes, and hydrazones, thereby enabling the introduction of a wide array of functional groups and the construction of larger, more complex molecular systems.

The general mechanism involves the nucleophilic attack of the nitrogen atom from an amine, hydroxylamine (B1172632), or hydrazine on the electrophilic carbonyl carbon of the aldehyde. researchgate.netyoutube.com This is typically followed by the elimination of a water molecule, often catalyzed by acid, to yield the corresponding C=N double bond. youtube.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under appropriate conditions yields imine derivatives. These products are valuable in their own right as ligands for metal complexes or as intermediates for further synthetic transformations.

Oximes: Condensation with hydroxylamine (NH₂OH) results in the formation of oximes. The geometry of the resulting C=N bond can lead to E/Z isomerism, adding another layer of structural diversity.

Hydrazones: The reaction with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or semicarbazide) produces the corresponding hydrazones. These derivatives are often highly crystalline and colored, historically serving as a method for the characterization of aldehydes. More advanced hydrazone derivatives, such as bisguanylhydrazones, have been synthesized from related anthracenedicarboxaldehydes and have shown significant biological activity, highlighting the potential utility of such derivatives. nih.gov For example, studies on anthracene-9-carbaldehyde have demonstrated its capability to form N,N-dimethylhydrazones, which can then undergo further reactions at other positions on the anthracene core. researchgate.net

The derivatization of the aldehyde functionality is summarized in the following table:

ReagentProduct ClassGeneral Structure
Primary Amine (R-NH₂)Imine[9,9'-Bianthracene]-10-CH=N-R
Hydroxylamine (NH₂OH)Oxime[9,9'-Bianthracene]-10-CH=N-OH
Hydrazine (R-NHNH₂)Hydrazone[9,9'-Bianthracene]-10-CH=N-NH-R

Electrophilic Aromatic Substitution on the Anthracene Rings

The extended π-system of the bianthracene core is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. nih.gov However, the regioselectivity of this reaction on the this compound framework is complex. Anthracene itself preferentially undergoes substitution at the C9 and C10 positions of the central ring. nih.govresearchgate.net

In this compound, the 9- and 10-positions of one anthracene ring are already substituted. The formyl group (-CHO) at the C10 position is an electron-withdrawing and deactivating group, which would render the anthracene ring to which it is attached less reactive towards further electrophilic attack.

Therefore, electrophilic aromatic substitution is most likely to occur on the second anthracene unit at its most reactive, unsubstituted position: C10'. This has been demonstrated in the synthesis of 9,9'-bi-(10-bromoanthracene) through the bromination of 9,9'-bianthracene (B94274), indicating the high reactivity of the 10 and 10' positions. sciencemadness.org

Selective functionalization at other peripheral positions (e.g., on the terminal rings) is challenging due to the inherent reactivity of the 9,10-positions. However, research has shown that installing electron-donating groups on the terminal rings can direct electrophilic attack to those rings, suggesting that derivatization of the bianthracene core could potentially be tuned. nih.govresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Anthracene Moieties

The anthracene nucleus is well-known for its ability to function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tsijournals.comresearchgate.net This reactivity, which occurs across the 9,10-positions, provides a powerful tool for constructing polycyclic and cage-like structures. researchgate.nettruman.edu

For this compound, the two anthracene moieties exhibit different potential for cycloaddition:

The Substituted Ring: The anthracene ring bearing the C10-carbaldehyde group has its 9- and 10-positions blocked, which generally prevents it from participating as a diene in a standard Diels-Alder reaction.

The Second Ring: The other anthracene unit has its C9' position substituted by the other anthracene ring, but the C10' position remains a protonated carbon. This 9',10'-system can potentially act as the diene component in a Diels-Alder reaction with a suitable dienophile. The reaction would lead to the formation of a triptycene-like structure.

The reaction of 9-substituted anthracenes with various dienophiles has been extensively studied, and cycloaddition remains a viable pathway. orientjchem.org Furthermore, anthracene derivatives can also participate in [4+4] photocycloadditions, leading to the formation of dimers, a reaction that could potentially occur intramolecularly or intermolecularly with the bianthracene system under photochemical stimulation. researchgate.net

Metal-Catalyzed Coupling Reactions at Peripheral Positions

Modern synthetic chemistry offers a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) that could be applied to the peripheral positions of the this compound scaffold. This approach requires the prior introduction of a suitable functional group, typically a halogen or a triflate, onto one of the aromatic rings.

A plausible synthetic route would involve:

Selective Halogenation: Introduction of a bromine or iodine atom via electrophilic aromatic substitution, likely at the C10' position as discussed in section 5.4. For instance, bromination could yield 10'-bromo-[9,9'-bianthracene]-10-carbaldehyde.

Cross-Coupling: The resulting aryl halide can then be used as a substrate in a metal-catalyzed coupling reaction. For example, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst would attach a new aryl group at the C10' position. Such strategies have been successfully employed on related bromoanthracene derivatives. researchgate.net

This two-step sequence allows for the programmed construction of highly elaborate and functionalized bianthracene derivatives that would be difficult to access through other means. The Ullmann reaction, a copper-catalyzed coupling, is another relevant method, often used to synthesize the 9,9'-bianthracene core itself from 9-bromoanthracene (B49045). sciencemadness.org

Supramolecular Interactions and Self-Assembly Processes

The large, rigid, and π-rich structure of this compound makes it an excellent candidate for studies in supramolecular chemistry and the design of self-assembling systems. The key interactions governing these processes are hydrogen bonding via the formyl group and π-π stacking of the bianthracene core.

Hydrogen Bonding Networks Involving the Formyl Group

The formyl group is a potent hydrogen bond acceptor. The oxygen atom can readily participate in hydrogen bonds with suitable donor molecules. While it lacks a donor proton itself, its derivatives, such as the corresponding oxime or carboxylic acid (obtainable by oxidation), would introduce hydrogen bond donor capabilities. Studies on related anthracene aldehydes and their derivatives have confirmed their role in forming ordered structures through hydrogen bonding. wikipedia.orgnih.gov For instance, crystal structures of hydroxyl- and carboxyl-substituted anthracenes reveal extensive intermolecular hydrogen bonding networks that dictate the solid-state packing. nih.govrsc.org In the case of this compound, C-H···O interactions involving the aldehyde proton and aromatic C-H groups could also play a role in stabilizing the crystal lattice.

π-π Stacking and Hydrophobic Interactions of the Bianthracene Core

The defining feature of the molecule is its expansive bianthracene core, comprised of 28 sp²-hybridized carbon atoms. This large, planar aromatic surface has a strong propensity to engage in π-π stacking interactions with neighboring molecules. These non-covalent interactions are fundamental to the packing of polycyclic aromatic hydrocarbons in the solid state and are crucial for the formation of liquid crystalline phases and other ordered materials.

Research on the co-crystals of the closely related 9,9′-bianthracene-10,10′-dicarboxylic acid has shown that the interplay between hydrogen bonding and CH–π interactions can lead to the formation of robust one- and two-dimensional layered structures. rsc.org These layers can, in some cases, even be exfoliated. rsc.org It is highly probable that this compound and its derivatives would exhibit similar self-assembly behavior, driven by the powerful π-π stacking of the bianthracene units, leading to the formation of columnar or lamellar supramolecular structures.

Templated Self-Assembly and Nanostructure Formation of this compound

As of the current body of scientific literature, there are no specific research findings, detailed studies, or published data on the templated self-assembly and nanostructure formation of This compound . While the field of supramolecular chemistry and materials science has extensively investigated the self-assembly of various polycyclic aromatic hydrocarbons and their derivatives, this particular aldehyde-functionalized bianthracene has not been the subject of such studies.

The self-assembly of bianthracene derivatives is an area of active research, with studies on related compounds offering insights into the potential behavior of this compound. For instance, research on [9,9'-Bianthracene]-10,10'-dicarboxylic acid has demonstrated its ability to form one-dimensional and layered structures through co-crystallization with bidentate basic ligands. rsc.org In these systems, the primary interactions driving the self-assembly are hydrogen bonding between the carboxylic acid groups and the basic ligands, as well as CH-π interactions between the anthracene cores. rsc.org These findings highlight the importance of functional groups in directing the formation of ordered supramolecular structures.

The aldehyde group on this compound would be expected to participate in various non-covalent interactions, such as dipole-dipole interactions and potentially weak hydrogen bonds, which could in principle guide its self-assembly into distinct nanostructures. However, without experimental data, any discussion on the specific templated self-assembly pathways and the resulting morphologies remains speculative.

Further research would be necessary to elucidate the supramolecular behavior of this compound, including its crystal packing, its ability to form liquid crystalline phases, and its behavior at surfaces or interfaces. Such studies would be crucial for understanding how the interplay of the bulky bianthracene core and the reactive aldehyde functionality dictates the formation of higher-order structures.

Advanced Applications and Functional Materials Integration of 9,9 Bianthracene 10 Carbaldehyde Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of [9,9'-Bianthracene]-10-carbaldehyde are increasingly being explored for their potential in next-generation organic electronic and optoelectronic devices. The inherent characteristics of the bianthracene scaffold, such as high thermal stability and strong fluorescence, make it a versatile building block for materials with specific electronic functions. magtech.com.cnelsevierpure.commdpi.com

Hole-Transporting and Electron-Transporting Materials

The development of efficient charge-transporting materials is crucial for the performance of organic electronic devices. While specific research on this compound as a primary charge transporter is still emerging, the broader class of anthracene (B1667546) and bianthracene derivatives has shown significant promise.

Anthracene-based compounds have been investigated as both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) due to their tunable frontier molecular orbital energy levels and potential for strong intermolecular interactions. mdpi.comnih.gov For instance, certain anthracene derivatives have been successfully incorporated into perovskite solar cells as HTMs, demonstrating good hole mobility and extraction capabilities. researchgate.net The introduction of specific functional groups to the anthracene core can modulate its electron-donating or electron-accepting properties, thereby tailoring it for either hole or electron transport. The carbaldehyde group on the this compound core, being an electron-withdrawing group, could potentially enhance electron-transporting properties. Further derivatization of this aldehyde could lead to materials with ambipolar characteristics, capable of transporting both holes and electrons.

Emitters in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The bianthracene core is particularly well-suited for applications as an emitter in Organic Light-Emitting Diodes (OLEDs), especially for generating deep-blue fluorescence. magtech.com.cn The twisted structure of 9,9'-bianthracene (B94274) helps to prevent intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence in the solid state. magtech.com.cnresearchgate.net This structural feature, combined with the high quantum yield of many anthracene derivatives, allows for the creation of highly efficient and color-pure blue emitters. rsc.org

Derivatives of 9,9'-bianthracene have been designed to achieve deep-blue emission with high external quantum efficiencies (EQEs) in non-doped OLEDs. magtech.com.cnrsc.org For example, a non-symmetric 9,10-di(2-naphthyl)anthracene derivative has been utilized as both a host and an emitter in solution-processed blue fluorescent OLEDs, demonstrating good device performance. elsevierpure.com The aldehyde functionality on this compound provides a convenient point for modification to fine-tune the emission color and improve device efficiency and stability.

Beyond OLEDs, the fluorescent properties of bianthracene derivatives make them suitable for use as fluorescent probes in non-biological contexts. Their sensitivity to the local environment can be exploited for sensing applications. For instance, changes in the fluorescence spectrum or intensity upon interaction with specific analytes could form the basis of a chemical sensor.

Emitter/Host MaterialDevice PerformanceCIE CoordinatesReference
mCzAnBztEQE_max = 7.95%(0.15, 0.07) rsc.org
DN-2-NPAA (dopant)up to 5.2 cd/A, EQE = 2.2%Not specified elsevierpure.com
MBAn-(4)-tBu (host)EQE = 5.26% (with BD1 dopant)Not specified researchgate.net
MBAn-(4)-tBu (host)EQE = 6.96% (with DSA-ph dopant)Not specified researchgate.net

Organic Photovoltaics (OPVs) and Charge Separation Mechanisms

In the field of organic photovoltaics (OPVs), the efficient generation and separation of charge carriers at a donor-acceptor interface are paramount. diva-portal.orgbohrium.comrsc.org Anthracene-based molecules have been explored as components in OPV active layers. researchgate.net The fundamental process in OPVs involves the creation of an exciton (B1674681) upon light absorption, followed by its dissociation into a free electron and hole at the interface between an electron donor and an electron acceptor material. diva-portal.org

The efficiency of this charge separation is influenced by factors such as the energy level alignment of the donor and acceptor materials and the molecular arrangement at the interface. diva-portal.orgbohrium.com While direct applications of this compound in OPVs are not yet widely reported, its derivatives could potentially function as either donor or acceptor materials, depending on the substituents attached to the bianthracene core. The inherent photochemical properties of anthracene derivatives, including their ability to undergo photodimerization, could also play a role in the photophysics of OPV devices. researchgate.net Recent research has focused on understanding the molecular mechanisms that enhance charge separation at donor-acceptor interfaces in non-fullerene organic photovoltaics, which could provide insights for designing novel bianthracene-based materials for this purpose. bohrium.com

Molecular Switches and Logic Gates Based on Conformational or Electronic Changes

The ability of molecules to switch between two or more stable states in response to external stimuli is the foundation of molecular switches and logic gates. wikipedia.orgnih.govresearchgate.net Bianthracene systems, with their unique structural and photochemical properties, are promising platforms for the development of such molecular-level devices. wikipedia.org

Photochromic Behavior of Bianthracene Systems

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by light. wikipedia.org Anthracene and its derivatives are well-known for their ability to undergo [4+4] photocycloaddition to form photodimers, a reaction that can be reversed thermally or by irradiation with a different wavelength of light. researchgate.net This reversible photodimerization is a form of photochromism.

In bianthracene systems, intramolecular photocycloaddition can occur, leading to a significant change in the molecule's geometry and electronic structure. These systems, sometimes referred to as "jaw photochromic materials," can exhibit a reversible color change upon irradiation. researchgate.netrsc.org The aldehyde group in this compound could influence the kinetics and efficiency of this photochromic behavior.

Photochromic SystemStimulusReversible ChangeReference
Anthracene DerivativesLight (e.g., 366 nm)Monomer to Photodimer researchgate.net
Bis-9-anthrylmethyl ethersLight (366 nm for cyclization, 254 nm for dissociation)Open form to Cyclized form rsc.org
SpiropyransLight/HeatColorless to Colored form upenn.edu

Chemically and Electrochemically Responsive Switches

Beyond light, the state of a molecular switch can also be controlled by chemical or electrochemical stimuli. wikipedia.org For instance, the binding of an ion or a small molecule can induce a conformational change, leading to a change in the molecule's properties, such as its fluorescence or absorption spectrum. nih.govnih.govstanford.edu

The carbaldehyde group of this compound offers a handle for creating chemically responsive switches. For example, it can be converted into a Schiff base by reaction with an amine. If the amine contains a receptor unit for a specific ion, the binding of that ion could trigger a change in the electronic properties of the bianthracene system, resulting in a detectable signal.

Electrochemical switching involves the use of an electrical potential to induce a redox reaction in the molecule, leading to a change in its state. The bianthracene core is redox-active and can be reversibly oxidized and reduced. These redox processes would alter the electronic structure and, consequently, the optical properties of the molecule, making it a candidate for an electrochemically controlled switch. The development of such switches could pave the way for the creation of molecular-scale logic gates, where the input signals are chemical or electrical stimuli, and the output is an optical or electrical signal. nih.govresearchgate.netnih.govresearchgate.net

Sensors and Probes for Chemical Analytes

The distinct photoluminescent properties of the 9,9'-bianthracene core make its derivatives, including this compound, excellent candidates for the development of fluorescent and colorimetric sensors. The twisted structure often leads to the formation of a twisted intramolecular charge transfer (TICT) excited state, particularly in polar solvents, which is sensitive to the local environment. researchgate.net

Derivatives of this compound can be designed to operate through several established sensing mechanisms. The aldehyde group serves as a convenient point for attaching a specific analyte recognition unit (receptor). The binding of an analyte to this receptor induces a change in the electronic and photophysical properties of the bianthracene fluorophore, resulting in a detectable signal.

Key sensing mechanisms include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor unit has a frontier orbital energy level that allows for electron transfer to or from the excited bianthracene fluorophore, quenching its fluorescence (a "turn-off" state). Upon binding an analyte, the receptor's redox potential is altered, inhibiting the PET process and restoring fluorescence (a "turn-on" response). This "turn-off" response is a known mechanism in other fluorescent probes for detecting specific analytes like picric acid. nih.gov

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from the excited bianthracene donor to an acceptor molecule. The efficiency of this transfer is highly dependent on the distance and spectral overlap between the donor and acceptor. A sensing event, such as the cleavage of a linker by an analyte, can alter this distance, leading to a measurable change in the fluorescence of either the donor or the acceptor.

Aggregation-Induced Emission (AIE): While the inherent structure of bianthracene helps prevent aggregation-caused quenching, derivatives can be designed to be AIE-active. In solution, these molecules may be weakly fluorescent due to rotational and vibrational motions. Upon binding to an analyte, aggregation can occur, restricting these intramolecular motions and opening up a radiative decay channel, leading to a significant increase in fluorescence intensity.

A summary of these mechanisms is presented in the table below.

Sensing MechanismPrincipleTypical Signal Change
Photoinduced Electron Transfer (PET)Analyte binding alters the redox potential of a linked receptor, switching on/off an electron transfer process that quenches fluorescence.Fluorescence "turn-on" or "turn-off". nih.gov
Förster Resonance Energy Transfer (FRET)Energy is transferred from the excited bianthracene (donor) to an acceptor. Analyte interaction changes the donor-acceptor distance or orientation.Change in donor/acceptor fluorescence intensity ratio.
Aggregation-Induced Emission (AIE)Analyte-induced aggregation restricts intramolecular rotations, blocking non-radiative decay pathways and enhancing fluorescence emission.Significant fluorescence enhancement.

The design of selective sensors based on this compound hinges on the covalent attachment of a highly selective receptor to the aldehyde group. The choice of receptor determines the sensor's specificity for a particular ion or molecule.

Ion Recognition: For sensing metal cations (e.g., K⁺, Na⁺, Pb²⁺) or anions (e.g., F⁻, CN⁻), the carbaldehyde group can be chemically transformed and linked to well-known ionophores. For instance, it can be converted to a hydroxyl or amine group, which then serves as an anchor point for synthesizing crown ethers, calixarenes, or podands. The binding of an ion within the cavity of these macrocycles induces a conformational or electronic change that is transduced to the bianthracene fluorophore, triggering a PET or FRET response.

Neutral Molecule Recognition: To recognize specific neutral molecules, receptors capable of forming multiple non-covalent interactions, such as hydrogen bonds or π-π stacking, are employed. For example, derivatives of boric acid can be installed to selectively bind saccharides. The rigid, pre-organized structure of the bianthracene unit itself can contribute to selectivity by creating a well-defined binding pocket adjacent to the receptor, enhancing the recognition process through favorable secondary interactions. The formation of co-crystals through hydrogen bonding has been demonstrated with related bianthracene derivatives, highlighting the potential for designing specific intermolecular interactions. rsc.org

Polymer Chemistry and Network Formation

The unique steric and photophysical properties of the bianthracene unit make it a valuable component in advanced polymer systems. nih.gov The this compound derivative is a functional precursor for creating monomers or cross-linking agents.

Anthracene is a highly regarded building block for luminescent conjugated polymers. diva-portal.org However, the strong tendency of planar anthracene units to aggregate in the solid state often leads to fluorescence quenching and undesirable red-shifting of the emission. diva-portal.org

Incorporating the bulky, permanently twisted 9,9'-bianthracene moiety into a polymer backbone is an effective strategy to overcome this limitation. The steric hindrance imposed by the orthogonal aromatic rings physically separates the polymer chains, suppressing inter-chain π-stacking and aggregation. This preserves the intrinsic luminescence properties of the individual chains in the solid state, leading to materials with high photoluminescence quantum yields (PLQY). diva-portal.org

The this compound can be readily converted into a polymerizable monomer. For example, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce vinyl groups, or it can be converted to di-halo or di-boronic ester derivatives suitable for cross-coupling polymerization reactions like Suzuki or Stille coupling.

Polymer TypeRole of Bianthracene UnitResulting Property
Conjugated PolymerBulky, twisted monomer in the polymer backbone. diva-portal.orgSuppression of solid-state aggregation, high photoluminescence quantum yield (PLQY), blue emission. diva-portal.orgmagtech.com.cn
Polymer NetworkPendent group or backbone unit capable of photodimerization. rsc.orgPhoto-induced cross-linking, formation of reversible gels, enhanced material stability.

The anthracene moiety is well-known for its ability to undergo a reversible [4π+4π] photocycloaddition upon irradiation with UV light (~365 nm), forming a dianthracene dimer. rsc.orgresearchgate.net This photoreaction can be reversed either thermally or by irradiation at a shorter wavelength (~254 nm).

This reversible chemistry can be harnessed to create photo-responsive polymer networks. By incorporating this compound (or its derivatives) as a pendent side-chain or directly into the main chain of a polymer, exposure to UV light can induce the dimerization of bianthracene units on adjacent chains. This process forms covalent cross-links, transforming a soluble polymer solution into a solid gel or a soft elastomer into a rigid material. The reversibility of the photodimerization allows for the creation of self-healing or re-moldable materials. Research has shown that host-guest chemistry can be used to pre-organize anthracene moieties, significantly accelerating the photodimerization and cross-linking process in dilute conditions. rsc.org

Host-Guest Chemistry in Supramolecular Frameworks

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions. wikipedia.orgthno.org The 9,9'-bianthracene scaffold is an excellent host due to its rigid, well-defined, and chiral three-dimensional cavity.

The twisted conformation of 9,9'-bianthracene creates a hydrophobic cleft capable of encapsulating small guest molecules. researchgate.net X-ray crystallographic studies have confirmed that the parent 9,9'-bianthracene molecule can form 1:1 inclusion compounds with various chlorinated hydrocarbons, such as tetrachloroethylene (B127269) and 1,1,1-trichloroethane. researchgate.net The guest molecule is held within the host's cavity primarily through van der Waals forces.

The carbaldehyde group on this compound adds a site for directional interactions, such as hydrogen bonding or dipole-dipole forces, allowing for the design of hosts with enhanced affinity and selectivity. By modifying the aldehyde, functional groups can be introduced to specifically target complementary guests. For instance, converting the aldehyde to a carboxylic acid, as in the related compound 9,9'-bianthracene-10,10'-dicarboxylic acid, allows for the formation of one-dimensional supramolecular structures with bidentate bases through robust O-H···N hydrogen bonds. rsc.org This demonstrates how the bianthracene framework can be used to direct the assembly of ordered solid-state materials.

The table below summarizes examples of bianthracene-based host-guest systems.

Host MoleculeGuest Molecule(s)Host:Guest RatioPrimary Driving ForcesRef.
9,9'-BianthraceneChlorinated hydrocarbons (e.g., CCl₄, CHCl₃)1:1Van der Waals forces, hydrophobic interactions researchgate.net
9,9'-Bianthracene-10,10'-dicarboxylic acid4,4'-Dipyridine, Phenazine1:1O-H···N Hydrogen bonding, CH–π interactions rsc.org
Anthracene-labeled PEGCucurbit nih.govuril (CB nih.gov)2:1 (Anthracene:CB nih.gov)Hydrophobic effect, π-π stacking rsc.org

Macrocyclic and Cage Structures Incorporating Bianthracene Units

The synthesis of macrocycles and molecular cages from aromatic aldehydes is a well-established strategy in supramolecular chemistry. rsc.orgnih.gov These reactions often employ dynamic covalent chemistry, which allows for the formation of thermodynamically stable, complex structures from simple building blocks through reversible reactions. rsc.orgnih.govmagtech.com.cnnih.gov For a molecule like this compound, the aldehyde functional group serves as a reactive handle for forming larger assemblies.

Potential Synthetic Strategies:

The construction of macrocycles and cages from aldehyde precursors typically involves condensation reactions with multi-functionalized amines to form imine bonds. researchgate.net This approach, known as dynamic imine chemistry, is highly efficient for creating shape-persistent and complex molecular architectures. nih.govresearchgate.net One could envision reacting this compound with various di- or triamines to produce a range of macrocyclic or cage-like structures. The geometry of the amine and the inherent steric hindrance of the bulky bianthracene units would dictate the final size and shape of the resulting host molecule.

Another approach involves metal-coordination-driven self-assembly. anu.edu.aunih.gov In this method, the aldehyde can be converted into a ligand, such as a pyridine- or carboxylate-functionalized derivative. These ligands can then be combined with metal ions to form discrete, well-defined metallosupramolecular architectures, including cages. anu.edu.aunih.govrsc.org The photophysical properties of the bianthracene unit could be modulated by the choice of metal ion, leading to functional materials with interesting optical or catalytic properties. rsc.org

Analogous Anthracene-Based Structures:

Research on anthracene-9-carbaldehyde, the simpler mono-aldehyde of anthracene, provides a blueprint for what might be achievable with its bianthracene counterpart. wikipedia.org Anthracene-based ligands have been successfully used to construct [Pd2L4]4+ cages. anu.edu.auanu.edu.au However, studies on these particular cages revealed that π-π stacking interactions between the anthracene units can lead to a flattened structure, which may not be ideal for encapsulating guest molecules. anu.edu.auanu.edu.au This highlights a key design challenge when working with large, planar aromatic systems like bianthracene.

To overcome this, more rigid linkers or three-dimensional building blocks could be incorporated to create a well-defined cavity. For instance, using triptycene- or calixarene-based components in conjunction with the bianthracene aldehyde could enforce a more open, cage-like structure capable of hosting guests.

Precursor TypeSynthetic MethodResulting StructurePotential Properties
Polycyclic Aromatic AldehydeDynamic Imine ChemistryMacrocycles, CagesHost-Guest Chemistry, Sensing
Anthracene-derived LigandsMetal-Coordination Self-AssemblyMetallosupramolecular CagesCatalysis, Photoluminescence
Anthracene PhotodimersIntramolecular CyclizationFigure-of-Eight MacrocyclesDual-Cavity Hosting, Topological Complexity

This table presents potential synthetic routes and properties for bianthracene-based macrocycles, based on established chemistry of related aromatic compounds.

Encapsulation and Release Mechanisms

The primary function of a molecular cage is to encapsulate a guest molecule within its cavity. nih.gov The ability to control the uptake and release of this guest is crucial for applications in areas such as drug delivery, sensing, and catalysis. nih.govnih.gov For bianthracene-based hosts, the encapsulation would be driven by non-covalent interactions, primarily hydrophobic and π-π interactions between the electron-rich interior of the cage and a suitable guest molecule.

Encapsulation of Polycyclic Aromatic Hydrocarbons (PAHs):

Given the large, aromatic nature of the bianthracene unit, cages derived from it would be expected to show a high affinity for other polycyclic aromatic hydrocarbons (PAHs). acs.org Many PAHs are environmental pollutants, and developing host molecules that can selectively capture them is an area of significant research interest. acs.orgnih.gov An iron-based tetrahedral coordination cage has demonstrated the ability to selectively encapsulate coronene (B32277) from a mixture of other PAHs. acs.org A bianthracene-based cage, with its even larger aromatic surface area, could potentially exhibit enhanced binding and selectivity for large PAH guests.

Stimuli-Responsive Release:

The release of an encapsulated guest can be triggered by an external stimulus. This is a key feature of "smart" materials. Potential release mechanisms for guests encapsulated within a bianthracene-based host could include:

pH Switching: If the macrocycle is held together by imine bonds, a change in pH could be used to hydrolyze these bonds, leading to the disassembly of the cage and the release of the guest. This is a common strategy in dynamic covalent systems.

Redox Control: If the bianthracene unit is incorporated into a redox-active framework, changing the oxidation state of the molecule could alter its conformation or binding affinity, triggering guest release.

Light-Induced Release: Anthracene and its derivatives are well-known for their ability to undergo photodimerization. It is conceivable that a cage could be designed where the bianthracene units are positioned to photodimerize upon irradiation with a specific wavelength of light. This dimerization would cause a significant structural change, forcing the release of the encapsulated guest. The process could potentially be reversed by irradiation at a different wavelength, allowing for a re-usable system.

Competitive Displacement: The release of a guest can also be achieved by introducing a second guest that binds more strongly to the host, thereby displacing the first. nih.gov

StimulusMechanismPotential Application
pH ChangeHydrolysis of imine linkages, cage disassemblypH-responsive drug delivery
Redox ChangeConformational change of the hostRedox-controlled catalysis
LightPhotodimerization of bianthracene unitsPhoto-controlled release of cargo
Competitive GuestDisplacement of the initial guestChemical sensing

This table outlines potential stimuli and their corresponding release mechanisms for hypothetical bianthracene-based host-guest systems.

Future Directions and Emerging Research Avenues for 9,9 Bianthracene 10 Carbaldehyde

Integration into Advanced Nanomaterials and Hybrid Systems

The future of [9,9'-Bianthracene]-10-carbaldehyde is intrinsically linked to its potential as a building block for sophisticated nanomaterials. The aldehyde group offers a reactive site for forming covalent bonds, enabling its integration into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). This could lead to materials with precisely controlled photophysical and electronic properties, inherited from the bianthracene unit.

Research into related bianthracene derivatives has already demonstrated their utility in creating structured materials. For instance, 9,9′-bianthracene-10,10′-dicarboxylic acid has been shown to form one-dimensional and layered co-crystal structures through hydrogen bonding. rsc.org Similarly, this compound could be used to construct novel crystalline solids through reactions like imine condensation, creating robust and porous frameworks for applications in gas storage or separation.

Furthermore, the on-surface synthesis of atomically precise graphene nanoribbons (GNRs) from precursors like 10,10′-dibromo-9,9′-bianthracene highlights a significant avenue for research. The carbaldehyde derivative could be explored as a precursor for creating functionalized GNRs, where the aldehyde group is either preserved or transformed post-synthesis to modulate the electronic properties of the nanoribbon or to act as an anchoring point for other molecules. Its integration as a host material in Organic Light-Emitting Diodes (OLEDs) is another promising direction, following the successful use of other bianthracene derivatives in deep-blue fluorescent devices. researchgate.net

Potential ApplicationIntegration StrategyKey Feature of Bianthracene-carbaldehyde
Functional Polymers Copolymerization via aldehyde reactivityImparts rigidity and specific photoluminescence
Metal-Organic Frameworks Post-synthetic modification or as a functional ligandIntroduces reactive sites within the pore structure
Graphene Nanoribbons On-surface synthesis precursorCreates functionalized GNRs with tunable properties
OLEDs Host material in the emissive layerProvides high thermal stability and blue emission

Exploration of Novel Catalytic Transformations

The rigid and sterically defined structure of the 9,9'-bianthracene (B94274) scaffold makes it an attractive platform for the development of novel catalysts. The C2 symmetry of the bianthracene core is particularly valuable in asymmetric catalysis, where precise control over the three-dimensional arrangement of reactants is crucial. The aldehyde group on this compound can be transformed into various chiral ligands, such as Schiff bases, oxazolines, or phosphines. These ligands could then be coordinated to transition metals to create catalysts for a range of enantioselective reactions.

Recent decades have seen significant advances in the use of transition metals to catalyze the synthesis of complex anthracene (B1667546) scaffolds. nih.gov This knowledge can be inverted to use functionalized bianthracenes as ligands that influence catalytic reactions. For example, the synthesis of 9,10-diarylanthracene derivatives has been achieved using zinc bromide catalysts. nih.gov A bianthracene-based ligand could offer unique selectivity in similar cross-coupling reactions. The aldehyde itself could act as a directing group or a reactive center in organocatalysis, leveraging the unique steric environment of the bianthracene backbone.

Development of Advanced Spectroscopic Probes and Imaging Agents (excluding biological imaging)

Bianthracene derivatives are known for their interesting photophysical behaviors, including twisted intramolecular charge transfer (TICT) characteristics. lzjtu.edu.cn This property is highly sensitive to the local environment, making these molecules excellent candidates for spectroscopic probes. An asymmetrically substituted bianthracene derivative has been shown to exhibit a significant red shift in its fluorescence spectrum upon acid fumigation, a process that is reversible with alkali treatment. lzjtu.edu.cn This demonstrates the potential for developing chemosensors based on the bianthracene core.

The aldehyde group of this compound is a prime reaction site for creating selective probes. It can react with specific analytes (e.g., amines, hydrazines, or certain metal ions) to form new products with altered photophysical properties. This change—be it in fluorescence intensity, wavelength, or lifetime—can be used for quantitative detection. The study of excited-state structural dynamics in bianthryl systems reveals complex, solvent-dependent charge separation processes that are fundamental to their function as probes. acs.org Future work could focus on designing probes where the reaction at the aldehyde site modulates these charge transfer states, leading to a highly specific and sensitive optical response for detecting environmental contaminants or monitoring industrial chemical processes.

Probe TypeDetection MechanismPotential AnalyteSpectroscopic Change
Chemosensor Reaction with aldehyde (e.g., imine formation)Amines, hydrazinesChange in fluorescence color or intensity
Mechanochromic Probe Disruption of crystal packingMechanical stress (grinding)Red-shift in emission spectrum lzjtu.edu.cn
Solvatochromic Probe TICT state stabilizationSolvent polarityEmission spectrum shift lzjtu.edu.cn

Machine Learning and AI-Driven Discovery in Bianthracene Chemistry

One major application is the high-throughput virtual screening of novel derivatives. By training ML models on existing data from quantum chemical calculations, researchers can predict the properties of thousands of hypothetical bianthracene compounds without the need for costly and time-consuming synthesis. rsc.org For example, models could predict the HOMO/LUMO levels, emission wavelengths, and charge transport properties of derivatives to identify promising candidates for OLED applications. youtube.com

Furthermore, AI can assist in solving one of the key challenges in organic synthesis: reaction prediction and optimization. ML algorithms can be trained to predict the outcomes of chemical reactions and suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired bianthracene derivative. youtube.comyoutube.com This approach can also be used to devise entirely new synthetic routes that are more efficient or sustainable. By incorporating quantum mechanics into their architecture, ML models can achieve high accuracy in predicting molecular properties and excited state dynamics, providing a powerful tool for understanding the fundamental chemistry of bianthracenes. energy.gov

Sustainable Synthesis and Green Chemistry Approaches

Future research must prioritize the development of environmentally benign methods for synthesizing this compound and its derivatives. Green chemistry principles, such as maximizing atom economy, using safer solvents, and reducing energy consumption, will be central to these efforts. rsc.orgmdpi.com

Traditional syntheses of the bianthracene core often involve stoichiometric reducing agents and harsh acidic conditions. google.com A key goal will be to replace these with catalytic methods. Transition metal-catalyzed cross-coupling and C-H activation reactions offer more efficient and less wasteful pathways to the bianthracene skeleton. beilstein-journals.org For instance, developing a catalytic coupling method to join two anthracene precursors would be a significant improvement over reductive coupling methods.

Energy efficiency can be improved by exploring alternative energy sources. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and often leads to cleaner products with higher yields. mdpi.com The use of greener solvents, such as bio-derived solvents or even water, or developing solvent-free reaction conditions, would further reduce the environmental impact of synthesis. mdpi.com A life-cycle assessment approach could be applied to evaluate and compare the "greenness" of different synthetic routes, guiding chemists toward the most sustainable options.

Q & A

Q. What are the key synthetic strategies for preparing [9,9'-Bianthracene]-10-carbaldehyde?

The synthesis typically involves functionalization of the 9,9'-bianthracene core. A common approach includes bromination of 9,9'-bianthracene using N-bromosuccinimide (NBS) to introduce reactive sites, followed by lithiation to generate a nucleophilic intermediate. Subsequent reaction with an aldehyde precursor (e.g., via Suzuki coupling or electrophilic substitution) and cyclization with Lewis acids like BF₃·OEt₂ yields the carbaldehyde derivative. Oxidation steps using agents such as DDQ may be required to finalize the structure .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify substituent environments and regioselectivity of functional groups.
  • SMILES/InChI : For computational validation, SMILES strings (e.g., C=O at position 10) and InChI keys ensure precise stereochemical representation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~354–380) confirm the molecular weight .

Q. What safety precautions are critical when handling this compound?

The compound is classified as an environmentally hazardous substance (UN 3077). Key precautions include:

  • Avoiding inhalation of dust (S22 safety protocol).
  • Using fume hoods during synthesis.
  • Adhering to transport regulations (Class 9 for international shipping) .

Advanced Research Questions

Q. How does solvent polarity influence the photophysical properties of this compound?

Solvent polarity modulates excitation and emission wavelengths due to solvatochromic effects. For example:

SolventDielectric Constantλex (nm)λem (nm)
Toluene2.38365425
Acetonitrile37.5380450
Polar solvents stabilize excited states, leading to red-shifted emission. This is critical for tuning optoelectronic applications .

Q. What methodological challenges arise in resolving data contradictions in electronic transition studies?

Discrepancies in UV-Vis or fluorescence spectra may stem from:

  • Aggregation effects : Use low-concentration solutions or additive suppressors (e.g., surfactants).
  • Impurity interference : Purify via column chromatography or recrystallization.
  • Solvent artifacts : Pre-degas solvents to eliminate oxygen quenching .

Q. How can this compound derivatives be optimized for blue-light-emitting devices?

Structural modifications include:

  • Substituent engineering : Electron-withdrawing groups (e.g., -Br at position 10') enhance charge transport .
  • Conjugation extension : Fusing additional aromatic rings (e.g., anthracene) improves electroluminescence efficiency .
  • Device integration : Co-deposition with host materials (e.g., CBP) in OLEDs maximizes quantum yield .

Q. What are the limitations of current synthetic routes to this compound?

Challenges include:

  • Low regioselectivity : Competing bromination at positions 10 and 10' requires precise stoichiometric control .
  • Oxidative instability : The aldehyde group is prone to degradation; inert atmospheres (Ar/N₂) and low-temperature storage are essential .
  • Scalability : Multi-step protocols reduce yields (e.g., 52% for precursor 6 in ). Flow chemistry or catalytic methods are under exploration .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
10-Bromo-9,9'-bianthraceneBromination with NBS40
Precursor 6Cyclization with BF₃·OEt₂52
10,10'-Dibromo derivativeImproved Br₂ addition72.3

Table 2. Solvent-Dependent Photophysical Data
(Adapted from )

SolventRefractive Indexλex (nm)λem (nm)
Hexane1.375360420
Dichloromethane1.424370435
DMF1.430385460

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.